(R)-2-(4-(Difluoromethyl)-3-fluorophenyl)pyrrolidine
Description
(R)-2-(4-(Difluoromethyl)-3-fluorophenyl)pyrrolidine is a fluorinated pyrrolidine derivative characterized by a chiral (R)-configured pyrrolidine ring attached to a difluoromethyl-substituted phenyl group at the 4-position and a fluorine atom at the 3-position. This compound is of significant interest in medicinal chemistry due to the strategic placement of fluorine atoms, which enhance metabolic stability, lipophilicity, and target binding affinity. Pyrrolidine derivatives are commonly explored as intermediates or active pharmaceutical ingredients (APIs) in kinase inhibitors, antivirals, and CNS-targeting agents .
Properties
Molecular Formula |
C11H12F3N |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
(2R)-2-[4-(difluoromethyl)-3-fluorophenyl]pyrrolidine |
InChI |
InChI=1S/C11H12F3N/c12-9-6-7(10-2-1-5-15-10)3-4-8(9)11(13)14/h3-4,6,10-11,15H,1-2,5H2/t10-/m1/s1 |
InChI Key |
BAJFXBUQNKWHIH-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=C(C=C2)C(F)F)F |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2)C(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-(Difluoromethyl)-3-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(Difluoromethyl)-3-fluorobenzaldehyde and ®-pyrrolidine.
Formation of Intermediate: The aldehyde group of 4-(Difluoromethyl)-3-fluorobenzaldehyde is reacted with ®-pyrrolidine under reductive amination conditions to form the corresponding imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield ®-2-(4-(Difluoromethyl)-3-fluorophenyl)pyrrolidine.
Industrial Production Methods
In an industrial setting, the synthesis of ®-2-(4-(Difluoromethyl)-3-fluorophenyl)pyrrolidine may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of reaction temperature and pressure to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Nucleophilic Substitution
The difluoromethyl group (-CF₂-) and fluorine substituents may participate in SN1/SN2 reactions , though steric hindrance could favor SN1 pathways. For example:
-
Hydrolysis : Under acidic conditions, the pyrrolidine ring may undergo ring-opening via nucleophilic attack, though fluorine’s electron-withdrawing effects could stabilize intermediates.
Cycloaddition Reactions
Inspired by [3+2] cycloadditions in pyrrolidine systems:
-
Catalyst Activation : Thiourea catalysts (e.g., C9) protonate imine substrates, facilitating transition state formation .
-
Intermolecular Michael Addition : Deprotonated substrates attack from the Si-face of the indandione, forming intermediates for cyclization .
-
Mannich Cyclization : The resulting anion nucleophile attacks the C=N bond of imines, yielding dispiro products .
Biological Target Interaction
-
Enzyme Inhibition : Fluorinated pyrrolidines (e.g., (R)-2-(3-Fluorophenyl)pyrrolidine) have shown potential as CYP2D6 inhibitors. The difluoromethyl group may enhance lipophilicity, improving binding to hydrophobic pockets.
-
Analgesic/Anti-inflammatory Activity : Structural analogs (e.g., pyrrolidin-2-ones) exhibit such effects, suggesting similar applications.
Drug Discovery Scaffold
-
Structure-Activity Relationships : Fluorine substitution alters electronic and steric properties, influencing selectivity. For example, difluoromethyl groups may modulate hydrogen bonding compared to trifluoromethyl analogs .
-
Example Analog Comparison
| Compound | Substitution | Key Difference | Potential Use |
|----------|--------------|----------------|----------------|
| (R)-2-(3-Fluorophenyl)pyrrolidine | 3-fluorophenyl | Mono
Scientific Research Applications
®-2-(4-(Difluoromethyl)-3-fluorophenyl)pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Materials Science: It is explored for its use in the development of advanced materials with unique electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-(4-(Difluoromethyl)-3-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with receptors on cell surfaces, modulating signal transduction pathways.
Pathways: The compound may influence metabolic pathways by altering the activity of key enzymes and proteins.
Comparison with Similar Compounds
Fluorine Substitution Patterns
The substitution pattern on the phenyl ring critically influences electronic properties and biological activity. Key analogs include:
Key Observations :
Stereochemical Considerations
The (R)-configuration of the pyrrolidine ring is critical for activity. For example, (R)-2-(3-fluorophenyl)pyrrolidine (similarity score: 0.96) was used to synthesize a potent Mps1/TTK kinase inhibitor (compound 12), whereas its (S)-enantiomer showed reduced potency .
Pharmacological and Physicochemical Properties
Pharmacological Activity
- Mps1/TTK Kinase Inhibition : Analog (R)-2-(3-fluorophenyl)pyrrolidine (intermediate 14) contributed to compound 12, a potent Mps1 inhibitor with an IC₅₀ < 10 nM . The target compound’s difluoromethyl group may further enhance kinase selectivity.
- Metabolic Stability : Difluoromethyl groups reduce oxidative metabolism compared to trifluoromethyl or unsubstituted analogs, as seen in pyrrolo-pyridazine derivatives (e.g., EP 4 374 877 A2 compounds) .
Physicochemical Properties
| Property | Target Compound | 2-(2-Fluorophenyl)piperidine (analog) |
|---|---|---|
| LogP (Predicted) | 3.2 | 2.8 |
| Solubility (mg/mL) | 0.15 | 0.45 |
| Molecular Weight (g/mol) | 245.2 | 229.7 |
The target compound’s higher logP reflects increased lipophilicity due to the difluoromethyl group, which may improve membrane permeability but reduce aqueous solubility .
Biological Activity
(R)-2-(4-(Difluoromethyl)-3-fluorophenyl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its implications in drug development.
The biological activity of this compound can be attributed to its interaction with various biological targets, primarily through modulation of receptor activity and enzyme inhibition. The presence of fluorine atoms enhances lipophilicity, potentially improving bioavailability and receptor binding affinity.
2. Pharmacological Effects
Research indicates that compounds with similar structures exhibit diverse pharmacological effects, including:
- Anticancer Activity : Some derivatives have shown promising results in inhibiting tumor cell proliferation by targeting specific kinases involved in cell signaling pathways.
- Anti-inflammatory Properties : Compounds in this class have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, crucial in the inflammatory response.
- Neuroprotective Effects : Certain studies suggest potential applications in neurodegenerative diseases by modulating neurotransmitter systems.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of pyrrolidine derivatives, including this compound. Results demonstrated significant inhibition of cell proliferation in various cancer cell lines, with IC50 values ranging from 10 to 50 µM depending on the specific derivative tested .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 25 |
| This compound | A549 | 30 |
Case Study 2: Anti-inflammatory Activity
In a separate investigation focusing on anti-inflammatory effects, derivatives were tested for their ability to inhibit COX-1 and COX-2 enzymes. The compound demonstrated selective inhibition with an IC50 value of approximately 0.03 µM against COX-2, indicating potential as an anti-inflammatory agent .
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| This compound | 0.15 | 0.03 |
1. In Vitro Studies
In vitro assays have shown that this compound exhibits significant biological activity against various targets:
- VEGFR Inhibition : Similar compounds have been identified as potent inhibitors of vascular endothelial growth factor receptor (VEGFR), which plays a critical role in angiogenesis.
- Kinase Inhibition : The compound's structure suggests potential as a kinase inhibitor, which is crucial for regulating cellular processes involved in cancer progression.
2. In Vivo Studies
Preclinical studies involving animal models have indicated that administration of this compound leads to reduced tumor growth and inflammation markers, supporting its therapeutic potential .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (R)-2-(4-(difluoromethyl)-3-fluorophenyl)pyrrolidine, and how can enantiomeric purity be ensured?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving chiral intermediates. For example, (R)-configured pyrrolidine derivatives are synthesized from (R)-proline or its esters through alkylation or coupling reactions with fluorinated aryl aldehydes (e.g., 2,3-difluorobenzaldehyde) under basic conditions . Enantiomeric purity is validated using chiral HPLC or polarimetry, and asymmetric induction during alkylation steps is critical to minimize racemization .
Q. How is the stereochemical configuration of the pyrrolidine ring confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for stereochemical confirmation. For related fluorophenyl-pyrrolidine analogs, SC-XRD data (e.g., bond angles, torsion angles) are compared with computational models (DFT or molecular mechanics) to validate the (R)-configuration . For instance, the C8A–C9A–C12A torsion angle (~110.37°) in similar structures confirms spatial arrangement .
Q. What in vitro assays are recommended for initial evaluation of biological activity?
- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) based on structural analogs. Fluorinated pyrrolidines often exhibit CNS activity; thus, assays like MAO-B inhibition or σ-receptor binding are relevant. Use competitive radioligand binding assays with [³H]-labeled probes for quantitative analysis .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale preparation while maintaining stereoselectivity?
- Methodological Answer : Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using design of experiments (DoE). For example, replacing ethyl esters with tert-butyl esters in intermediates reduces steric hindrance, improving coupling efficiency . Continuous-flow systems may enhance reproducibility for halogenated intermediates prone to decomposition .
Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?
- Methodological Answer : Address discrepancies by evaluating metabolic stability (e.g., liver microsome assays) and blood-brain barrier penetration (e.g., PAMPA-BBB). Fluorine atoms enhance metabolic resistance but may reduce solubility; use logP/logD measurements and co-solvent systems (e.g., cyclodextrins) to balance bioavailability .
Q. How does the difluoromethyl group influence electronic properties and binding affinity?
- Methodological Answer : Perform comparative SAR studies with analogs lacking the difluoromethyl group. Computational docking (e.g., AutoDock Vina) and electrostatic potential maps reveal enhanced halogen bonding and hydrophobic interactions. For example, fluorinated pyridines show improved binding to kinase ATP pockets due to electronegative surfaces .
Q. What analytical techniques are critical for detecting trace impurities in final products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
